cis-3-Carbomethoxycyclopentane-1-carboxylic acid
Overview
Description
Cis-3-Carbomethoxycyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H12O4. It is a cyclopentane derivative with two functional groups: a carbomethoxy group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the esterification of cyclopentanone derivatives followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired cis-configuration is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and carboxylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cis-3-Carbomethoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbomethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Cis-3-Carbomethoxycyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-Carbomethoxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor, affecting the overall biochemical reactions within the system.
Comparison with Similar Compounds
Similar Compounds
Trans-3-Carbomethoxycyclopentane-1-carboxylic acid: Differing in the spatial arrangement of the functional groups.
Cyclopentane-1,3-dicarboxylic acid: Lacks the carbomethoxy group but has two carboxylic acid groups.
Methyl cyclopentane-1-carboxylate: Contains a single carboxylate group without the additional carboxylic acid group.
Uniqueness
Cis-3-Carbomethoxycyclopentane-1-carboxylic acid is unique due to its specific cis-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its trans-isomer or other similar compounds.
Properties
IUPAC Name |
(1R,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUHGTQDOMGZOT-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96382-85-3 | |
Record name | rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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